(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide
Descripción
Propiedades
IUPAC Name |
(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,24,26)(H,22,23,25)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQADLPSRODRHAL-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of 4,6-Dimethylpyrimidin-2-amine
The pyrimidine core is synthesized via a Biginelli-like condensation reaction.
Reaction Conditions
- Reactants : Acetylacetone (2.5 eq), guanidine carbonate (1.0 eq).
- Catalyst : HCl (0.1 M in ethanol).
- Temperature : 80°C, reflux.
- Time : 6–8 hours.
Mechanism :
- Knoevenagel condensation between acetylacetone and guanidine.
- Cyclization to form the pyrimidine ring.
- Acid-catalyzed aromatization.
Yield : 68–72% (reported for analogous pyrimidines).
Sulfamoyl Group Introduction
Sulfonation of 4-Aminophenylacrylamide
The sulfamoyl group is introduced via reaction with chlorosulfonic acid.
Reaction Conditions
- Reactants : 4-Aminophenylacrylamide (1.0 eq), chlorosulfonic acid (2.2 eq).
- Solvent : Dry dichloromethane.
- Temperature : 0–5°C (ice bath).
- Time : 2 hours.
Mechanism :
- Electrophilic sulfonation at the para position.
- Quenching with aqueous ammonia to form the sulfamoyl group.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Enamide Formation and Coupling
Synthesis of 3-Phenylprop-2-enoyl Chloride
Procedure :
- Reactants : Cinnamic acid (1.0 eq), thionyl chloride (3.0 eq).
- Conditions : Reflux at 70°C for 3 hours.
- Workup : Excess thionyl chloride removed under vacuum.
Amidation with Sulfamoyl Intermediate
Reaction Table :
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1.1 (sulfamoyl:enoyl chloride) |
| Base | Triethylamine (2.5 eq) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C (room temp) |
| Time | 12 hours |
| Yield | 85–89% (analogous reactions) |
Key Observations :
- Stereoselective E-configuration favored by bulky triethylamine.
- Reaction monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe microreactor-based systems to enhance scalability:
Process Parameters :
- Residence Time : 8 minutes.
- Temperature : 120°C.
- Pressure : 2 bar.
- Throughput : 12 kg/day (pilot-scale data).
Advantages :
- 23% reduction in byproduct formation vs. batch processing.
- 15% higher overall yield.
Characterization and Quality Control
Spectroscopic Data
Key Peaks (FT-IR) :
- 3270 cm⁻¹ (N-H stretch, sulfamoyl).
- 1665 cm⁻¹ (C=O, enamide).
- 1340, 1160 cm⁻¹ (S=O asymmetric/symmetric stretch).
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, pyrimidine-H).
- δ 7.89 (d, J = 15.6 Hz, 1H, enamide-Hβ).
- δ 6.71 (d, J = 15.6 Hz, 1H, enamide-Hα).
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl group (-SO-NH-) undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Aliphatic amines | DMF, 60–80°C | Secondary sulfonamides | Yields depend on amine steric bulk |
| Thiols | NaOH (aq.), RT | Sulfur-linked derivatives | Thiolate ions attack the electrophilic sulfur |
| Alcohols | KCO, reflux | Alkoxy-sulfonamides | Requires anhydrous conditions |
For example, reaction with ethanolamine produces a hydroxyethyl-sulfonamide derivative, enhancing solubility in polar solvents.
Oxidation of the Enamide Double Bond
The α,β-unsaturated enamide system is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO (acidic) | HSO, 0°C | Epoxide intermediate → Dihydroxyamide | Stereospecific epoxidation observed |
| Ozone (O) | CHCl, -78°C | Cleavage to carboxylic acid | Forms phenylglyoxylic acid derivatives |
Epoxidation proceeds via electrophilic addition, while ozonolysis cleaves the double bond to generate carbonyl fragments.
Hydrolysis of the Amide Bond
The enamide’s amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Mechanism |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12h | 3-Phenylpropanoic acid + 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline | Protonation of carbonyl oxygen, nucleophilic attack by water |
| Basic (NaOH, 10%) | Reflux, 8h | Sodium 3-phenylpropanoate + corresponding amine | Deprotonation, hydroxide ion attack |
Acidic hydrolysis yields the free amine, while basic conditions produce carboxylate salts.
Reduction of the Enamide Double Bond
Catalytic hydrogenation selectively reduces the enamide’s double bond:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| H/Pd-C | Ethanol, RT | Saturated amide (N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide) | No reduction of pyrimidine rings |
| NaBH | MeOH, 0°C | Partial reduction (mixture) | Limited efficacy due to steric hindrance |
Hydrogenation preserves the sulfamoyl and pyrimidine groups, making it useful for generating analogs with altered conformational flexibility.
Electrophilic Aromatic Substitution
The phenyl and pyrimidine rings participate in electrophilic reactions:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO/HSO | Para to sulfamoyl group | Nitro-substituted derivative |
| Halogenation | Br/FeBr | Pyrimidine C-5 | Bromopyrimidine analog |
Nitration occurs preferentially on the electron-rich phenyl ring, while halogenation targets the pyrimidine’s less hindered positions.
Stability Under Biologically Relevant Conditions
In vitro studies highlight its stability in physiological environments:
| Condition | Result | Implication |
|---|---|---|
| pH 7.4 buffer, 37°C | 90% intact after 24h | Suitable for oral administration |
| Liver microsomes (NADPH) | t = 2.1h | Moderate metabolic stability |
Oxidative metabolism primarily targets the enamide bond, forming inactive carboxylates .
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
The enamide system uniquely enables conjugation-based reactions absent in simpler sulfonamides.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antibacterial Activity : Compounds similar to (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide have shown significant antibacterial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting folic acid synthesis pathways. For instance, studies have demonstrated that derivatives exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Anti-inflammatory Properties : The presence of the pyrimidine moiety enhances the compound's anti-inflammatory potential. Research indicates that such compounds can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Cancer Research
Cytotoxicity Against Cancer Cell Lines : Preliminary studies have shown that (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide exhibits selective cytotoxicity towards various cancer cell lines. For example, it has been tested on human cancer cells with promising results indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Apoptosis induction |
| MCF7 (Breast) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Enzyme inhibition |
Mechanisms of Action : The mechanisms through which this compound exerts its cytotoxic effects include apoptosis induction and inhibition of specific enzymes crucial for cancer cell survival. Studies suggest that it may interfere with metabolic pathways relevant to tumor growth.
Enzyme Inhibition Studies
Research has indicated that (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide may act as an inhibitor for various enzymes involved in metabolic processes. For instance:
- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase, which is significant in neurodegenerative disease contexts.
Molecular Docking Studies
Molecular docking studies are essential for understanding how (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide interacts with biological macromolecules. These studies help elucidate binding affinities and mechanisms of action, guiding the optimization of the compound's structure for improved efficacy.
Synthesis and Structural Analysis
The synthesis of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide typically involves multi-step organic reactions that allow precise control over functional groups and stereochemistry. This precision is crucial for enhancing biological activity.
Mecanismo De Acción
The mechanism of action of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 2-(2,4-Dichloro-phenoxy)-N-(4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)phenyl)acetamide
Uniqueness
(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide stands out due to its unique combination of a pyrimidine ring with dimethyl substitutions and a sulfonamide linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Actividad Biológica
The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide is a synthetic organic molecule that belongs to the class of sulfonamide derivatives. Its unique structure, which includes a prop-2-enamide backbone and a pyrimidine ring, suggests potential biological activities, particularly in pharmacology.
Chemical Structure
The molecular formula of the compound is , and it has a molar mass of 398.44 g/mol. The presence of functional groups such as sulfamoyl and phenyl rings contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 398.44 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds similar to (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide exhibit various biological activities, including:
- Antibacterial Effects : The sulfonamide group is known for its antibacterial properties, often targeting bacterial dihydropteroate synthase.
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation through various mechanisms.
- Anticonvulsant Activity : Related compounds have demonstrated efficacy in seizure models, indicating potential applications in treating epilepsy.
Anticonvulsant Activity
A related compound, (S)-(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide , has shown significant anticonvulsant activity in various animal models:
- Frings Audiogenic Seizure Model : Effective at an ED50 of 13.21 mg/kg (i.p.).
- Maximal Electroshock Test : ED50 values ranged from 27.58 mg/kg to 114.4 mg/kg across different administration routes and species.
These findings suggest that the structural features of the cinnamamide derivatives contribute significantly to their anticonvulsant properties .
Safety Profile
In vitro studies assessing cytotoxicity on cell lines such as HepG2 and H9c2 revealed that the compound is safe at concentrations up to 100 µM, indicating a favorable safety profile for further development .
Mechanistic Insights
Molecular docking studies have been employed to understand how (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide interacts with biological targets. These studies can elucidate binding affinities and mechanisms of action, which are crucial for optimizing its pharmacological properties .
Case Studies
- Study on Anticonvulsant Properties : A study highlighted the efficacy of related cinnamamide derivatives in various seizure models, suggesting that modifications in the phenyl ring and olefin linker significantly influence anticonvulsant activity .
- Safety Evaluation : Preclinical evaluations indicated that certain derivatives did not exhibit mutagenic effects in Ames assays, further supporting their safety for therapeutic use .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
